molecular formula C10H11FO3 B2747050 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid CAS No. 1418128-37-6

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Cat. No.: B2747050
CAS No.: 1418128-37-6
M. Wt: 198.193
InChI Key: DTLJHJFPFYANOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid” is an organic compound with the molecular formula C10H11FO3 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 198.19 . The compound should be stored at 2-8°C .

Scientific Research Applications

Materials Science and Liquid Crystals

A study by Wei et al. (2013) investigated the temperature-dependent properties of hydrogen-bonded benzoic acid dimers, including a fluorinated benzoic acid derivative, emphasizing their potential in materials science for forming mesophases, which are crucial for liquid crystal displays and other optical applications. The introduction of fluorine atoms was found to affect the thermal stability and mesomorphic properties of these compounds, providing insights into the design of new liquid crystalline materials (Wei, Guo, Wang, & Yang, 2013).

Analytical Chemistry

In analytical chemistry, Kumar and Sharma (2021) reviewed advances in detecting fluorinated benzoic acids in aqueous matrices, highlighting their significance as chemical tracers in environmental and industrial applications. These compounds serve as non-toxic alternatives to radioactive tracers for studying fluid dynamics in various settings, demonstrating the crucial role of analytical methods in monitoring and optimizing processes like enhanced oil recovery (Kumar & Sharma, 2021).

Synthetic Chemistry

Tengeiji and Shiina (2012) reported on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, including analogs of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, for the synthesis of chiral compounds. This method provides a pathway to produce chiral α-fluorinated drugs, showcasing the importance of fluorinated compounds in pharmaceutical synthesis and the development of new methodologies for enantioselective synthesis (Tengeiji & Shiina, 2012).

Biotechnology

Liu et al. (2022) explored the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound structurally related to this compound, highlighting the potential of biotechnological approaches in creating fluorinated compounds with novel functions. This research underscores the expanding interface between synthetic biology and fluorine chemistry, aiming to develop sustainable and innovative pathways for fluorinated compound synthesis (Liu, Yuan, Jin, & Xian, 2022).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJHJFPFYANOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.